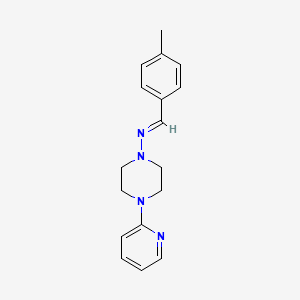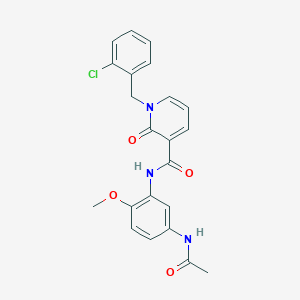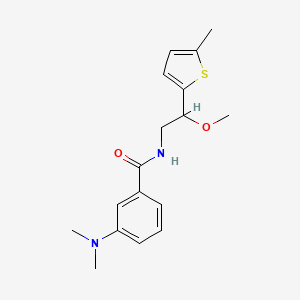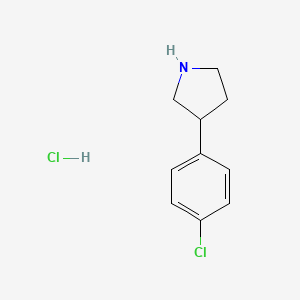
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and inhibition of these proteins has potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Antifungal and Insecticidal Applications
Fungicidal and Insecticidal Activities : Novel cinnamamide derivatives have been synthesized and evaluated for their fungicidal and insecticidal activities. Some derivatives showed significant activities against plant pathogens and insects. This suggests potential agricultural applications in controlling plant diseases and pests (Xiao et al., 2011).
Fungicidal Candidate Molecules : Another study discovered novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives with significant in vivo antifungal activities. These findings indicate their potential as fungicides in agriculture (Chen et al., 2019).
Anticancer Applications
- Anticancer Agents : 5-Cinnamoyl-6-aminouracil derivatives, including compounds with morpholine, have shown potential anticancer activity, especially against leukemia. This highlights their potential in cancer therapy (Bernier et al., 1985).
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Activities : Cinnamamide derivatives containing morpholine have been synthesized and shown significant antibacterial and antifungal activities, along with notable antioxidant properties. This suggests their use in treating microbial infections and as potential antioxidants (Seelolla et al., 2014).
Serotonin Antagonism
- Antagonists of Serotonin : Cinnamamides with aminoalkyl groups, resembling the structure of serotonin, acted as serotonin antagonists. This could have implications in neurological research and treatments (Dombro & Woolley, 1964).
Tyrosinase Inhibition
- Tyrosinase Inhibitors : N-(2-morpholinoethyl)cinnamamide derivatives have been identified as potent tyrosinase inhibitors. This is relevant in cosmetics and medicine, particularly in treatments targeting pigmentation disorders (Ghafary et al., 2019).
Anti-inflammatory and Analgesic Activities
- Anti-inflammatory and Analgesic : Some cinnamamide derivatives, including those with morpholine, showed anti-inflammatory and analgesic activities, indicating their potential in pain management and inflammation treatment (Yesilada et al., 1996).
properties
IUPAC Name |
(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-9H,10-13H2,1-2H3,(H,22,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWTVXVQLEIIN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)



![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)